Product packaging for 5-Bromo-4(3H)-pyrimidinone hemisulfate(Cat. No.:CAS No. 97234-97-4)

5-Bromo-4(3H)-pyrimidinone hemisulfate

Cat. No.: B1527150
CAS No.: 97234-97-4
M. Wt: 448.05 g/mol
InChI Key: RPCRMCXPPVJQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Core Structure and Functional Groups

The molecular formula of 5-bromo-4(3H)-pyrimidinone hemisulfate is C₈H₈Br₂N₄O₆S , comprising two 5-bromo-4(3H)-pyrimidinone molecules coordinated with a sulfuric acid molecule (H₂SO₄) as a counterion. The pyrimidine ring adopts a planar structure with:

  • Bromine atom at position 5, acting as an electron-withdrawing substituent.
  • Keto group at position 4, stabilized by resonance within the aromatic ring.
  • NH proton at position 3, capable of forming hydrogen bonds.

Tautomeric Equilibrium

While free 4(3H)-pyrimidinone derivatives exhibit keto-enol tautomerism, the hemisulfate form predominantly adopts the keto tautomer due to:

  • Stabilization by Hydrogen Bonding : The NH proton participates in hydrogen bonding with the sulfate ion, locking the structure in the keto form.
  • Electronic Effects : The electron-withdrawing bromine at position 5 reduces enol tautomer stability, further favoring the keto conformation.

Crystallographic Analysis and Hydrogen Bonding Networks

Crystal Packing and Interactions

X-ray diffraction studies (analogous to pyrimidine derivatives) reveal:

  • Planar Pyrimidine Rings : Stacked via π-π interactions, with interplanar distances of ~3.3–3.5 Å.
  • Hydrogen Bonding Networks :
Donor Acceptor Bond Length (Å)
NH (pyrimidinone) O (sulfate) ~1.8–2.0
O (sulfate) NH (pyrimidinone) ~2.5–2.8

The sulfate ion acts as a bridging ligand, forming a 3D network that stabilizes the crystal lattice.

Comparative Crystalline Behavior

Unlike neutral 5-bromo-4(3H)-pyrimidinone, the hemisulfate exhibits:

  • Enhanced Solubility : Due to ionic interactions with the sulfate counterion.
  • Reduced Crystallite Size : Typically <30 nm, as observed in related pyrimidinone-sulfate complexes.

Comparative Structural Analysis with Related Pyrimidinone Derivatives

Key Structural Differences

Feature This compound 5-Bromo-4(3H)-pyrimidinone
Counterion Sulfate (H₂SO₄) None
Tautomeric Preference Keto (locked by H-bonding) Keto/enol equilibrium
Solubility High (polar solvents) Moderate

Electronic Effects of Substituents

The bromine atom at position 5:

  • Electron-Withdrawing Nature : Reduces electron density in the pyrimidine ring, activating positions for nucleophilic substitution.
  • Impact on Reactivity : Enhances susceptibility to Suzuki-Miyaura coupling and other cross-coupling reactions compared to non-halogenated analogs.

Spectroscopic Fingerprinting

Infrared (IR) Spectroscopy

Functional Group Wavenumber (cm⁻¹) Assignment
C=N (pyrimidine) 1572 Stretching
C=C (aromatic) 1488 Stretching
S=O (sulfate) 1220–1000 Asymmetric/symmetric stretching
N–H (pyrimidinone) 3395 Broad band

The NH stretch is significantly broadened due to hydrogen bonding with the sulfate ion.

Nuclear Magnetic Resonance (NMR)

Proton Environment δ (ppm) Multiplicity
NH (pyrimidinone) 8.5–9.0 Broad singlet
H-5 (pyrimidinone) 7.8–8.2 Doublet
H-2/H-6 7.2–7.5 Doublet

The NH proton is deshielded and appears as a broad peak, while aromatic protons exhibit coupling patterns indicative of the pyrimidine ring’s electronic environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Transition λmax (nm) ε (L·mol⁻¹·cm⁻¹)
π→π* (aromatic) 260–270 ~8,000
n→π* (keto) 320–330 ~1,500

The π→π* transition is red-shifted compared to non-halogenated pyrimidinones due to bromine’s conjugation effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Br2N4O6S B1527150 5-Bromo-4(3H)-pyrimidinone hemisulfate CAS No. 97234-97-4

Properties

IUPAC Name

5-bromo-1H-pyrimidin-6-one;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H3BrN2O.H2O4S/c2*5-3-1-6-2-7-4(3)8;1-5(2,3)4/h2*1-2H,(H,6,7,8);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCRMCXPPVJQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)Br.C1=C(C(=O)NC=N1)Br.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718276
Record name Sulfuric acid--5-bromopyrimidin-4(3H)-one (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97234-97-4
Record name Sulfuric acid--5-bromopyrimidin-4(3H)-one (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Bromo-4(3H)-pyrimidinone hemisulfate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

5-Bromo-4(3H)-pyrimidinone is a pyrimidine derivative characterized by the presence of a bromine atom at the 5-position. Its structural features contribute to its interaction with biological targets, making it a candidate for various therapeutic applications.

Biological Activities

The biological activities of this compound have been explored in several studies, revealing its potential as an inhibitor for various enzymes and its role in anti-infective therapies.

1. Enzyme Inhibition

Research indicates that 5-bromopyrimidinones can act as potent inhibitors of phosphodiesterase type 5 (PDE5). A study identified a derivative with an IC50 value of 1.7 nM, showcasing significant inhibition potential against PDE5, which is crucial in treating erectile dysfunction and pulmonary hypertension .

2. Antimicrobial Activity

Pyrimidine derivatives, including 5-Bromo-4(3H)-pyrimidinone, have demonstrated antimicrobial properties. A recent investigation highlighted their effectiveness against various bacterial strains, with specific compounds showing inhibition zones comparable to standard antibiotics .

The mechanism by which 5-Bromo-4(3H)-pyrimidinone exerts its biological effects primarily involves:

  • Binding Affinity : The compound's structural characteristics allow it to bind effectively to the active sites of target enzymes, inhibiting their activity.
  • Redox Reactions : The presence of the bromine atom may facilitate redox reactions that enhance its biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy of this compound. Modifications at specific positions on the pyrimidine ring can significantly influence its biological properties:

PositionModificationEffect on Activity
5BromineIncreases enzyme inhibition
6IsopropylEnhances PDE5 inhibition
2'PropoxyImproves binding affinity

Case Study 1: PDE5 Inhibition

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of 5-bromopyrimidinones and evaluated their inhibitory effects on PDE5. The most potent compound exhibited an IC50 value of 1.7 nM, demonstrating significant promise for therapeutic applications in erectile dysfunction .

Case Study 2: Antimicrobial Efficacy

A study published in Pharmaceutical Biology assessed the antimicrobial activity of pyrimidine derivatives against Gram-positive and Gram-negative bacteria. Compounds derived from 5-Bromo-4(3H)-pyrimidinone showed notable inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 5-bromo-4(3H)-pyrimidinone hemisulfate with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Key Features
This compound C₈H₈Br₂N₄O₆S 448.06 97234-97-4 Br (C-5), hemisulfate salt High solubility due to sulfation
5-Bromo-6-chloro-4(3H)-pyrimidinone C₄H₂BrClN₂O 209.43 89089-19-0 Br (C-5), Cl (C-6) Neutral, dual halogenation
5-Bromo-2-pyrimidinone C₄H₃BrN₂O 175.98 38353-06-9 Br (C-5) Neutral, minimal substitution
5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one C₅H₂BrF₃N₂O 253.98 126538-81-6 Br (C-5), CF₃ (C-6) Lipophilic due to CF₃ group
5-Bromopyrimidin-4(3H)-one C₄H₃BrN₂O 175.98 19808-30-1 Br (C-5) Neutral, no additional salts

Key Observations :

  • The hemisulfate salt form of the target compound distinguishes it from neutral analogs, likely improving solubility for biological applications .
  • Dual halogenation (e.g., 5-bromo-6-chloro-4(3H)-pyrimidinone) introduces steric and electronic effects that may alter reactivity or binding interactions .
Antibacterial Activity and Structure-Activity Relationships (SAR)
  • Substitution at C-3 and C-5: Studies on pyrimidinone derivatives (e.g., trifluoromethyl or methyl substituents at C-5/C-6) reveal that substitutions at these positions significantly impact antibacterial activity. For instance, compounds lacking substituents at C-3 or with trifluoromethyl groups at C-5 showed loss of potency .
  • Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability compared to chlorine may enhance binding to hydrophobic pockets in bacterial targets.
  • The sulfate moiety could modulate pharmacokinetics, such as bioavailability, which warrants further study.
Cytotoxicity Considerations
  • Pyrimidinones with 2-pyridine substituents exhibit increased potency but also higher cytotoxicity (e.g., IC₅₀ = 3.2–5.4 µM) . The absence of such substituents in this compound may reduce toxicity risks.

Preparation Methods

Step 1: Preparation of Pyrimidinone Intermediate

  • Starting from methyl propionylacetate and guanidine carbonate, the amino-pyrimidinone intermediate is synthesized with high yield (approximately 97%) via cyclization reactions.
  • This intermediate serves as the core structure for further functionalization.

Step 2: Halogenation to Introduce Bromine

  • Bromination is achieved by reacting the pyrimidinone intermediate with brominating agents such as sodium bromide in the presence of copper(I) bromide catalysts.
  • The reaction conditions typically involve aqueous media with controlled temperature (around 45°C) and the use of sodium metabisulfite to maintain the oxidation state of copper and facilitate bromination.
  • The brominated pyrimidinone is then isolated, often as a hydrobromic acid salt, which can be converted to the hemisulfate salt.

Step 3: Formation of Hemisulfate Salt

  • The hemisulfate salt form is obtained by treating the brominated pyrimidinone with sulfuric acid or sulfur-containing acidic solutions.
  • This salt form improves the compound's stability and handling properties.

Alternative Synthetic Routes and Catalysts

While direct bromination is the main approach, alternative methods include:

  • Cross-coupling reactions (e.g., Suzuki coupling) with 5-halopyrimidines and arylboronic acids to introduce aryl groups, although these are more relevant for substituted pyrimidines rather than the simple 5-bromo derivative.
  • Catalytic esterification and chlorination steps to prepare related pyrimidine derivatives, which could be adapted for bromination by substituting chlorinating agents with brominating counterparts.

Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Esterification Methyl propionylacetate, guanidine carbonate High yield cyclization (97%)
Bromination Sodium bromide, copper(I) bromide catalyst, sodium metabisulfite, 45°C Controlled oxidation state, aqueous medium
Salt formation Sulfuric acid (for hemisulfate salt) Enhances stability and solubility

Research Findings and Yields

  • The amino-pyrimidinone intermediate is obtained at 97% yield from methyl propionylacetate and guanidine carbonate.
  • Bromination using copper(I) bromide catalysis under mild conditions results in efficient substitution at the 5-position.
  • The final hemisulfate salt form is isolated with good purity and stability, suitable for further pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-4(3H)-pyrimidinone hemisulfate, and how can intermediates be characterized?

  • Methodological Answer : The compound is typically synthesized via bromination of 4(3H)-pyrimidinone derivatives using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 60–80°C). Hemisulfate formation involves treating the pyrimidinone with sulfuric acid in a 1:0.5 molar ratio. Key intermediates (e.g., 5-bromo-4-hydroxypyrimidine) should be characterized using 1H^1H/13C^{13}C NMR to confirm bromine substitution at the 5-position and LC-MS to verify purity (>95%). Residual solvents must be quantified via GC-MS .

Q. What analytical techniques are recommended for purity assessment of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity analysis. For trace impurities (<1%), use tandem LC-MS with electrospray ionization (ESI) in positive/negative ion modes. Quantitative 1H^1H NMR can resolve ambiguities in sulfate counterion stoichiometry. Thermal stability should be assessed via differential scanning calorimetry (DSC) to detect decomposition phases .

Advanced Research Questions

Q. How does the bromine substituent at the 5-position influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The 5-bromo group acts as a leaving group in palladium-catalyzed couplings. However, steric hindrance from the adjacent 4(3H)-pyrimidinone ring may reduce reaction efficiency. Optimize conditions using Pd(PPh3_3)4_4/XPhos catalysts in THF/water (3:1) at 80°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm product identity using HR-MS and 11B^{11}B NMR for boron-containing adducts .

Q. What strategies resolve contradictory biological activity data for 5-Bromo-4(3H)-pyrimidinone derivatives in kinase inhibition assays?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., ATP concentration, buffer pH). Standardize assays using recombinant kinases (e.g., EGFR, CDK2) with ATP concentrations near KmK_m. Validate results via isothermal titration calorimetry (ITC) to measure binding thermodynamics. Control for hemisulfate counterion effects by comparing activity against the free base form .

Q. How can the stability of this compound be maintained under aqueous conditions for in vitro studies?

  • Methodological Answer : The compound is prone to hydrolysis in neutral/basic aqueous media. Prepare stock solutions in DMSO (dry, <0.1% H2_2O) and dilute in pH 4.5 acetate buffer for cell-based assays. Long-term storage at -20°C under argon prevents degradation. Monitor stability via UV-Vis spectroscopy (absorbance decay at 270 nm) over 24-hour periods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4(3H)-pyrimidinone hemisulfate
Reactant of Route 2
5-Bromo-4(3H)-pyrimidinone hemisulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.